molecular formula C13H12Cl2N2O3 B4551189 2-(2,4-dichlorophenoxy)-N-(1,2-oxazol-3-yl)butanamide

2-(2,4-dichlorophenoxy)-N-(1,2-oxazol-3-yl)butanamide

Cat. No.: B4551189
M. Wt: 315.15 g/mol
InChI Key: GSJHLXVLORTZSI-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(1,2-oxazol-3-yl)butanamide is a synthetic organic compound that belongs to the class of phenoxy herbicides. These compounds are commonly used in agriculture to control broadleaf weeds. The presence of the dichlorophenoxy group suggests it may have herbicidal properties, while the oxazole ring indicates potential biological activity.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-(1,2-oxazol-3-yl)butanamide may have applications in various fields:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying herbicidal mechanisms.

    Medicine: Investigated for potential therapeutic properties.

    Industry: Used in the formulation of herbicides and pesticides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(1,2-oxazol-3-yl)butanamide typically involves the following steps:

    Formation of 2,4-dichlorophenoxyacetic acid: This can be achieved by chlorinating phenoxyacetic acid.

    Coupling with butanoyl chloride: The 2,4-dichlorophenoxyacetic acid is then reacted with butanoyl chloride in the presence of a base to form the corresponding amide.

    Introduction of the oxazole ring: The final step involves the cyclization of the intermediate with an appropriate oxazole precursor under acidic or basic conditions.

Industrial Production Methods

Industrial production methods would likely involve large-scale synthesis using similar steps but optimized for yield and efficiency. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the oxazole ring.

    Reduction: Reduction reactions could target the carbonyl group in the amide linkage.

    Substitution: The dichlorophenoxy group may undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Hydroxide ions, amines.

Major Products

    Oxidation products: Oxidized derivatives of the oxazole ring.

    Reduction products: Reduced amide derivatives.

    Substitution products: Substituted phenoxy derivatives.

Mechanism of Action

The mechanism of action for this compound likely involves the inhibition of specific enzymes or pathways in target organisms. The dichlorophenoxy group may interfere with plant growth hormones, while the oxazole ring could interact with biological targets at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide.

    MCPA (2-methyl-4-chlorophenoxyacetic acid): Another common herbicide.

    Dicamba (3,6-dichloro-2-methoxybenzoic acid): Used for broadleaf weed control.

Uniqueness

2-(2,4-dichlorophenoxy)-N-(1,2-oxazol-3-yl)butanamide is unique due to the presence of both the dichlorophenoxy and oxazole groups, which may confer distinct biological activities and herbicidal properties compared to other similar compounds.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(1,2-oxazol-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2O3/c1-2-10(13(18)16-12-5-6-19-17-12)20-11-4-3-8(14)7-9(11)15/h3-7,10H,2H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSJHLXVLORTZSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NOC=C1)OC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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